molecular formula C19H15NO5 B5742331 5-Hydroxy-2-{[(naphthalen-2-yloxy)acetyl]amino}benzoic acid

5-Hydroxy-2-{[(naphthalen-2-yloxy)acetyl]amino}benzoic acid

Cat. No.: B5742331
M. Wt: 337.3 g/mol
InChI Key: QOZRHPPYLYQZOM-UHFFFAOYSA-N
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Description

5-Hydroxy-2-{[(naphthalen-2-yloxy)acetyl]amino}benzoic acid is an organic compound that features a complex structure with both hydroxyl and naphthalen-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-{[(naphthalen-2-yloxy)acetyl]amino}benzoic acid typically involves the reaction of 5-hydroxybenzoic acid with naphthalen-2-yloxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The naphthalen-2-yloxy group can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Scientific Research Applications

5-Hydroxy-2-{[(naphthalen-2-yloxy)acetyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-{[(naphthalen-2-yloxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and naphthalen-2-yloxy groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.

    Naphthalene-2-ol: Used in the synthesis of various organic compounds.

    2-Acetoxybenzoic acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.

Uniqueness: 5-Hydroxy-2-{[(naphthalen-2-yloxy)acetyl]amino}benzoic acid is unique due to the presence of both hydroxyl and naphthalen-2-yloxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-hydroxy-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c21-14-6-8-17(16(10-14)19(23)24)20-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10,21H,11H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZRHPPYLYQZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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